DDO-5936

Description

Structure

3D Structure

Properties

IUPAC Name |

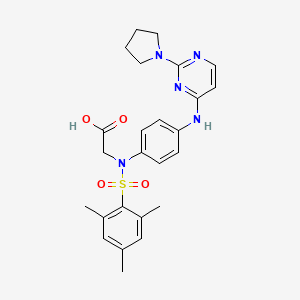

2-[4-[(2-pyrrolidin-1-ylpyrimidin-4-yl)amino]-N-(2,4,6-trimethylphenyl)sulfonylanilino]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29N5O4S/c1-17-14-18(2)24(19(3)15-17)35(33,34)30(16-23(31)32)21-8-6-20(7-9-21)27-22-10-11-26-25(28-22)29-12-4-5-13-29/h6-11,14-15H,4-5,12-13,16H2,1-3H3,(H,31,32)(H,26,27,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIPYRKNROAWEPK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)N(CC(=O)O)C2=CC=C(C=C2)NC3=NC(=NC=C3)N4CCCC4)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29N5O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

495.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

DDO-5936: A Targeted Approach to Colorectal Cancer Therapy by Disrupting the Hsp90-Cdc37 Interaction

An In-depth Technical Guide on the Mechanism of Action

This technical guide provides a comprehensive overview of the mechanism of action of DDO-5936, a novel small-molecule inhibitor, in the context of colorectal cancer. DDO-5936 represents a paradigm shift in targeting the Heat shock protein 90 (Hsp90) chaperone machinery. Unlike traditional Hsp90 inhibitors that target the ATPase domain, DDO-5936 selectively disrupts the protein-protein interaction (PPI) between Hsp90 and its co-chaperone, Cdc37. This targeted approach leads to the selective degradation of Hsp90's kinase clients, which are often key drivers of cancer cell proliferation and survival, thereby offering a promising therapeutic window for colorectal cancer.

Core Mechanism of Action

DDO-5936 functions as a specific inhibitor of the Hsp90-Cdc37 PPI.[1] It binds to a previously uncharacterized site on the N-terminal domain of Hsp90, involving the crucial residue Glutamic Acid 47 (Glu47).[2][3] This binding event sterically hinders the association of Cdc37 with Hsp90.

The Hsp90-Cdc37 complex is essential for the stability and maturation of a significant portion of the cellular kinome. By disrupting this interaction, DDO-5936 prevents the proper folding and functional maturation of Hsp90's kinase client proteins.[2][4] This leads to their ubiquitination and subsequent degradation by the proteasome. The result is a selective depletion of key oncogenic kinases, leading to cell cycle arrest and inhibition of tumor growth.[1][2][5]

References

- 1. Small-molecule inhibitor targeting the Hsp90-Cdc37 protein-protein interaction in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Small-molecule inhibitor targeting the Hsp90-Cdc37 protein-protein interaction in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of DDO-5936: A Targeted Approach to Disrupting the Hsp90-Cdc37 Chaperone System

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

DDO-5936 is a novel small-molecule inhibitor that selectively targets the protein-protein interaction (PPI) between heat shock protein 90 (Hsp90) and its co-chaperone, cell division cycle 37 (Cdc37). Unlike traditional Hsp90 inhibitors that target the ATPase activity of the chaperone, DDO-5936 binds to a previously unknown allosteric site on the N-terminal domain of Hsp90, involving key residues Glu47 and Gln133. This targeted disruption of the Hsp90-Cdc37 complex leads to the selective degradation of Hsp90 client kinases, resulting in cell cycle arrest and potent anti-proliferative effects in cancer cells. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of DDO-5936, including detailed experimental protocols and quantitative data to support its mechanism of action.

Discovery of DDO-5936: A Structure-Guided Approach

The discovery of DDO-5936 originated from a structure-guided drug design strategy aimed at identifying inhibitors of the Hsp90-Cdc37 PPI. Initial screening efforts identified a hit compound, compound 11, which demonstrated the ability to disrupt this interaction. Subsequent chemical optimization of compound 11 led to the synthesis of DDO-5936, a more potent and soluble derivative.[1]

Synthesis of DDO-5936

The chemical synthesis of DDO-5936 was achieved through a multi-step process, as outlined in the supplementary materials of the primary research article. The detailed synthetic scheme is provided below.

Experimental Protocol: Synthesis of DDO-5936

The following is a generalized protocol based on the synthetic scheme. For precise, step-by-step instructions, please refer to the supplementary information of Wang et al., Sci. Adv. 2019;5:eaax2277.

The synthesis of DDO-5936 begins with the coupling of a substituted aniline derivative with a pyrimidine core. This is followed by a nucleophilic aromatic substitution reaction to introduce the pyrrolidine moiety. The final step involves the addition of the sulfonyl chloride group to the aniline nitrogen, followed by saponification to yield the carboxylic acid of DDO-5936. Purification at each step is typically performed using column chromatography. The final product's identity and purity are confirmed by 1H NMR and 13C NMR spectroscopy.

Mechanism of Action: Allosteric Inhibition of the Hsp90-Cdc37 Interaction

DDO-5936 exerts its biological effects by directly binding to Hsp90 and disrupting its interaction with Cdc37. This mechanism has been elucidated through a series of biophysical and cellular assays.

Binding Affinity and Site Characterization

Isothermal titration calorimetry (ITC) and biolayer interferometry have been used to quantify the binding affinity of DDO-5936 to Hsp90.[1] Saturation transfer difference (STD) NMR and heteronuclear single quantum coherence (HSQC) NMR experiments have confirmed the direct binding of DDO-5936 to Hsp90 and identified the key interacting residues as Glu47 and Gln133 on the N-terminal domain of Hsp90.[2] Importantly, DDO-5936 does not inhibit the ATPase activity of Hsp90, distinguishing it from classical Hsp90 inhibitors.[1]

Table 1: Binding Affinity and Inhibitory Activity of DDO-5936

| Assay | Parameter | Value | Reference |

| Hsp90-Cdc37 HTRF Assay | IC50 | 1.89 ± 0.23 µM | [1] |

| Biolayer Interferometry (Hsp90 binding) | Kd | 3.86 µM | [3] |

| Hsp90 ATPase Assay | IC50 | > 100 µM | [1] |

Cellular Target Engagement

The cellular thermal shift assay (CETSA) has been employed to confirm that DDO-5936 engages with Hsp90 in intact cells. Treatment of HCT116 cells with DDO-5936 led to an increase in the thermal stability of Hsp90, indicating direct binding to its intracellular target.[2]

Table 2: In Vitro and In Vivo Activity of DDO-5936

| Assay | Cell Line/Model | Parameter | Value | Reference |

| Anti-proliferative Activity | HCT116 | IC50 | 8.99 ± 1.21 µM | [4] |

| Pharmacokinetics (Plasma) | Mouse | t1/2 | 6.06 hours | [2] |

| Pharmacokinetics (Tumor) | Mouse | t1/2 | 4.05 hours | [2] |

Biological Effects: Selective Degradation of Client Kinases and Cell Cycle Arrest

By disrupting the Hsp90-Cdc37 PPI, DDO-5936 prevents the proper folding and maturation of a specific subset of Hsp90 client proteins, primarily kinases.

Downstream Signaling Pathways

Treatment of cancer cells with DDO-5936 leads to the dose-dependent degradation of key oncogenic kinases, including CDK4 and CDK6, and a reduction in the phosphorylation of AKT and ERK1/2.[2] This selective degradation of kinase clients, without affecting non-kinase clients like the glucocorticoid receptor (GR), highlights the specificity of DDO-5936.[4]

Caption: DDO-5936 disrupts the Hsp90-Cdc37 complex, leading to client kinase degradation.

Cell Cycle Arrest

The degradation of CDK4 and CDK6, key regulators of the G1/S cell cycle transition, results in cell cycle arrest in the G0/G1 phase.[5] This effect is dependent on the presence of Cdc37, as demonstrated in Cdc37-knockout cell lines.[2]

Key Experimental Protocols

This section provides an overview of the methodologies used to characterize DDO-5936.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay

This assay is used to quantify the inhibition of the Hsp90-Cdc37 PPI.

-

Principle: GST-tagged Cdc37 and His-tagged Hsp90 are incubated with anti-GST and anti-His antibodies labeled with a FRET donor and acceptor, respectively. Disruption of the Hsp90-Cdc37 interaction by an inhibitor leads to a decrease in the FRET signal.

-

Protocol Outline:

-

Premix His-tag Hsp90 and GST-tag Cdc37 in PBS buffer with 200 mM KF (pH 7.4).

-

Add serially diluted DDO-5936 or control compounds.

-

Incubate for 1 hour at 37°C.

-

Add anti-GST-d2 and anti-His-XL665 antibodies.

-

Incubate for 3 hours at room temperature.

-

Read the fluorescence at 620 nm and 665 nm.

-

Caption: Workflow for the Hsp90-Cdc37 HTRF assay.

Co-Immunoprecipitation (Co-IP)

This technique is used to verify the disruption of the Hsp90-Cdc37 interaction in a cellular context.

-

Principle: An antibody against one of the proteins of interest (e.g., Hsp90) is used to pull down the entire protein complex from a cell lysate. The presence of the interacting protein (Cdc37) is then detected by Western blotting.

-

Protocol Outline (for HCT116 cells):

-

Treat HCT116 cells with increasing concentrations of DDO-5936 (e.g., 5, 10, 25 µM) for 24 hours.

-

Lyse the cells and collect the protein supernatant.

-

Incubate the lysate with an anti-Hsp90 antibody overnight at 4°C.

-

Add protein A/G magnetic beads to capture the antibody-protein complexes.

-

Wash the beads to remove non-specific binding.

-

Elute the protein complexes and analyze by SDS-PAGE and Western blotting using antibodies against Hsp90 and Cdc37.

-

Cellular Thermal Shift Assay (CETSA)

CETSA is employed to confirm the direct binding of DDO-5936 to Hsp90 within cells.

-

Principle: Ligand binding stabilizes a target protein against thermal denaturation.

-

Protocol Outline (for HCT116 cells):

-

Treat HCT116 cells with DDO-5936 or a vehicle control.

-

Heat the cell lysates to a range of temperatures.

-

Centrifuge to pellet the aggregated, denatured proteins.

-

Analyze the soluble protein fraction by Western blotting for Hsp90.

-

An increase in the amount of soluble Hsp90 at higher temperatures in the DDO-5936-treated samples indicates target engagement.

-

Conclusion

DDO-5936 represents a significant advancement in the development of targeted cancer therapies. Its unique mechanism of action, involving the allosteric inhibition of the Hsp90-Cdc37 PPI without affecting Hsp90's ATPase activity, offers a more selective approach to modulating the Hsp90 chaperone system. The data presented in this guide underscore the potential of DDO-5936 as a valuable research tool and a promising lead compound for the development of novel anti-cancer agents. Further investigation into its in vivo efficacy and safety profile is warranted.

References

The Disruption of Hsp90-Cdc37 Interaction by DDO-5936: A Selective Approach to Destabilize Kinase Client Proteins

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the small-molecule inhibitor DDO-5936 and its targeted effect on the Heat shock protein 90 (Hsp90) and its co-chaperone, Cdc37. The Hsp90 chaperone machinery is critical for the stability and function of a multitude of signaling proteins, known as client proteins. A significant portion of these clients are protein kinases, many of which are oncogenic drivers in various cancers. DDO-5936 represents a novel therapeutic strategy by specifically disrupting the Hsp90-Cdc37 protein-protein interaction (PPI), leading to the selective degradation of kinase clients and subsequent anti-proliferative effects. This approach circumvents the heat shock response often associated with traditional Hsp90 inhibitors that target the ATPase domain.

Core Mechanism of Action: Targeted PPI Disruption

DDO-5936 functions as a specific inhibitor of the Hsp90-Cdc37 PPI.[1][2][3] Unlike the majority of Hsp90 inhibitors in clinical development that competitively bind to the N-terminal ATP-binding pocket, DDO-5936 binds to a distinct, previously unknown site on the Hsp90 N-terminal domain.[2][4][5] Mutagenesis and nuclear magnetic resonance (NMR) studies have identified Glutamic acid residue 47 (Glu47) as a critical determinant for this interaction.[2][6][7]

By occupying this site, DDO-5936 physically obstructs the binding of the co-chaperone Cdc37. Cdc37 is essential for recruiting and stabilizing a broad range of protein kinase clients for the Hsp90 machinery.[8][9] The disruption of this crucial interaction prevents the proper folding and maturation of these kinase clients, marking them for proteasomal degradation.[4][8] This targeted mechanism allows for the selective down-regulation of kinase clients without affecting non-kinase clients or triggering a cytoprotective heat shock response.[4][5][8]

Caption: Mechanism of DDO-5936 action.

Selective Degradation of Hsp90 Kinase Clients

A key feature of DDO-5936 is its selectivity for kinase client proteins over non-kinase clients.[4][8] This specificity is attributed to its mechanism of disrupting the Hsp90-Cdc37 interaction, as Cdc37 is the primary adaptor for kinases.

In colorectal cancer cell lines such as HCT116, treatment with DDO-5936 leads to a dose-dependent decrease in the protein levels of several key kinases.[2][8] In contrast, the levels of non-kinase clients, such as the glucocorticoid receptor (GR), remain unaffected.[4][8] Furthermore, unlike ATPase inhibitors, DDO-5936 does not induce the expression of Hsp70, indicating the absence of a heat shock response.[4]

Data Presentation: Effect on Protein Expression

The following table summarizes the observed effects of DDO-5936 on various Hsp90 client and associated proteins in HCT116 cells following a 24-hour treatment period, as determined by Western blot analysis.[2][8]

| Protein Target | Protein Class | Effect of DDO-5936 |

| CDK4 | Kinase Client | Dose-dependent decrease[2][4][8] |

| CDK6 | Kinase Client | Dose-dependent decrease[2][4][8] |

| AKT | Kinase Client | Dose-dependent decrease in total and phosphorylated forms[2][8] |

| p-AKT | Kinase Client | Dose-dependent decrease[2][8] |

| ERK1/2 | Kinase Client | Dose-dependent decrease in total and phosphorylated forms[2][8] |

| p-ERK1/2 | Kinase Client | Dose-dependent decrease[2][8] |

| GR | Non-Kinase Client | No significant change[4][8] |

| p-GR | Non-Kinase Client | No significant change[4][8] |

| Hsp70 | Heat Shock Protein | No significant increase[2][4] |

Downstream Cellular Consequences

The selective degradation of oncogenic kinase clients by DDO-5936 translates into potent anti-cancer activity. The downregulation of Cyclin-Dependent Kinases 4 and 6 (CDK4/6), crucial regulators of the cell cycle, leads to G1 phase arrest and a halt in cell proliferation.[2][3][4]

This anti-proliferative effect has been demonstrated across a panel of cancer cell lines. Notably, the sensitivity of these cells to DDO-5936 shows a strong correlation with the expression levels of Hsp90 and Cdc37; cells with higher expression of the target complex are more susceptible to the drug.[8]

Caption: Downstream signaling effects of DDO-5936.

Data Presentation: Anti-proliferative Activity

The half-maximal inhibitory concentration (IC₅₀) values demonstrate the potent anti-proliferative effects of DDO-5936, particularly in cells with high Hsp90-Cdc37 expression.

| Cell Line | Cancer Type | IC₅₀ of DDO-5936 (µM) |

| HCT116 | Colorectal Cancer | 8.99 ± 1.21[5][8] |

| MCF-7 | Breast Cancer | > 50[7] |

Note: The efficacy of DDO-5936 is highly correlated with the expression levels of Hsp90 and Cdc37.[8]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of DDO-5936.

Co-Immunoprecipitation (Co-IP) for Hsp90-Cdc37 Interaction

This protocol is used to verify that DDO-5936 disrupts the interaction between Hsp90 and Cdc37 within a cellular context.

-

Cell Culture and Treatment: Plate HCT116 cells and allow them to adhere. Treat the cells with increasing concentrations of DDO-5936 (e.g., 5, 10, 25 µM) and a vehicle control (DMSO) for 24 hours.[2][8]

-

Cell Lysis: Wash cells with cold PBS and lyse them in a non-denaturing lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Immunoprecipitation: Pre-clear the cell lysates with protein A/G agarose beads. Incubate the pre-cleared lysates overnight at 4°C with an antibody against Hsp90 or Cdc37.

-

Immune Complex Capture: Add protein A/G agarose beads to the antibody-lysate mixture and incubate for 2-4 hours to capture the immune complexes.

-

Washing: Pellet the beads and wash them several times with lysis buffer to remove non-specific binding.

-

Elution and Western Blot: Elute the bound proteins from the beads using SDS-PAGE loading buffer and heat. Analyze the eluted samples by Western blot, probing with antibodies for both Hsp90 and Cdc37 to observe the co-precipitation. A decrease in the co-precipitated protein in DDO-5936-treated samples indicates disruption of the interaction.[8]

Western Blot Analysis for Client Protein Levels

This protocol quantifies the changes in protein expression following treatment with DDO-5936.

-

Cell Treatment and Lysis: Treat HCT116 cells with a dose range of DDO-5936 (e.g., 0, 1, 5, 10, 20, 40 µM) for a set time (e.g., 24 hours).[2] Lyse the cells as described above.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies against target proteins (e.g., CDK4, p-AKT, AKT, GR, Hsp70) and a loading control (e.g., β-actin) overnight.

-

Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity relative to the loading control.[2][8]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Small-molecule inhibitor targeting the Hsp90-Cdc37 protein-protein interaction in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Small-molecule inhibitor targeting the Hsp90-Cdc37 protein-protein interaction in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Disrupting the Hsp90–Cdc37 axis: a selective strategy for targeting oncogenic kinases in cancer - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03137K [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Discovery of new Hsp90–Cdc37 protein–protein interaction inhibitors: in silico screening and optimization of anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Atomistic simulations and network-based modeling of the Hsp90-Cdc37 chaperone binding with Cdk4 client protein: A mechanism of chaperoning kinase clients by exploiting weak spots of intrinsically dynamic kinase domains | PLOS One [journals.plos.org]

Understanding the specificity of DDO-5936 for the Hsp90-Cdc37 interaction

An In-depth Technical Guide to the Specificity of DDO-5936 for the Hsp90-Cdc37 Interaction

Introduction

Heat shock protein 90 (Hsp90) is a molecular chaperone essential for the stability and function of a wide array of "client" proteins, many of which are critical for cancer cell proliferation and survival. The co-chaperone Cdc37 plays a crucial role in recruiting Hsp90 to its kinase clients, making the Hsp90-Cdc37 protein-protein interaction (PPI) a key node in cellular signaling.[1][2] Disrupting this interaction presents a promising therapeutic strategy to selectively target kinase-dependent cancers while potentially avoiding the toxicities associated with direct Hsp90 ATPase inhibition.[1][3][4] DDO-5936 has emerged as a specific small-molecule inhibitor of the Hsp90-Cdc37 PPI.[1][3][5] This technical guide provides a comprehensive overview of the specificity of DDO-5936, including its mechanism of action, quantitative binding data, and effects on downstream signaling pathways, intended for researchers, scientists, and drug development professionals.

Mechanism of Action: A Novel Binding Site on Hsp90

DDO-5936 disrupts the Hsp90-Cdc37 interaction by binding to a previously unknown allosteric site on the N-terminal domain of Hsp90.[1][5] This binding site is distinct from the ATP-binding pocket, which is the target of traditional Hsp90 inhibitors.[1][4] The specificity of DDO-5936 is rooted in its unique mechanism:

-

Direct Binding to Hsp90: Nuclear magnetic resonance (NMR) and thermal unfolding assays have confirmed that DDO-5936 directly binds to Hsp90.[1]

-

Key Residue Interaction: Mutagenesis and NMR studies have identified that DDO-5936's binding site involves critical residues on Hsp90, particularly Glu47 (E47) and Gln133 (Q133).[1][6] These residues are also crucial for the interaction between Hsp90 and Cdc37.[1]

-

No ATPase Inhibition: Unlike many Hsp90 inhibitors that compete with ATP, DDO-5936 does not inhibit the ATPase activity of Hsp90.[1][4] This is a significant advantage as it may circumvent the heat shock response, a common liability of ATPase inhibitors.

Diagram: Mechanism of DDO-5936 Action

References

- 1. Small-molecule inhibitor targeting the Hsp90-Cdc37 protein-protein interaction in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lindquistlab.wi.mit.edu [lindquistlab.wi.mit.edu]

- 3. Small-molecule inhibitor targeting the Hsp90-Cdc37 protein-protein interaction in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Disrupting the Hsp90–Cdc37 axis: a selective strategy for targeting oncogenic kinases in cancer - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03137K [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Preliminary Studies of DDO-5936 in HCT116 Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary in vitro studies of DDO-5936, a novel small-molecule inhibitor, in the context of human colorectal carcinoma HCT116 cells. This document details the compound's mechanism of action, its effects on cell signaling pathways, and provides detailed protocols for the key experiments conducted.

Core Mechanism of Action

DDO-5936 has been identified as a potent and specific inhibitor of the Hsp90-Cdc37 protein-protein interaction (PPI).[1][2] Unlike traditional Hsp90 inhibitors that target the ATPase activity of Hsp90, DDO-5936 binds to a previously unknown site on Hsp90, involving the residue Glu47.[1][3][4] This binding disrupts the interaction between Hsp90 and its co-chaperone Cdc37.[1][2] The Hsp90-Cdc37 chaperone system is crucial for the stability and maturation of a significant number of protein kinases, many of which are implicated in oncogenesis.[1] By inhibiting this interaction, DDO-5936 leads to the selective degradation of Hsp90 kinase clients, thereby exerting its anti-proliferative effects.[1][5]

Data Presentation

Anti-proliferative Activity

DDO-5936 demonstrates potent anti-proliferative activity in HCT116 cells. The half-maximal inhibitory concentration (IC50) was determined after a 72-hour treatment period.

| Cell Line | Compound | IC50 (µM) |

| HCT116 | DDO-5936 | 8.99 ± 1.21 |

Table 1: Anti-proliferative activity of DDO-5936 in HCT116 cells.[5]

Cell Cycle Analysis

Treatment of HCT116 cells with DDO-5936 for 24 hours resulted in a dose-dependent increase in the percentage of cells in the G0/G1 phase of the cell cycle, indicating a G0/G1 phase arrest.

| Treatment (24h) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |

| Control (DMSO) | 45.2% | 35.1% | 19.7% |

| DDO-5936 (10 µM) | 58.3% | 28.5% | 13.2% |

| DDO-5936 (25 µM) | 72.1% | 19.8% | 8.1% |

Table 2: Effect of DDO-5936 on cell cycle distribution in HCT116 cells. (Note: The values are representative and based on graphical data from the cited literature).[1]

Effect on Hsp90-Cdc37 Client Proteins

Western blot analysis revealed a dose-dependent decrease in the protein levels of key Hsp90-Cdc37 kinase clients in HCT116 cells treated with DDO-5936 for 24 hours. In contrast, the levels of the non-kinase client GR and the heat shock protein Hsp70 were not significantly affected.

| Treatment (24h) | p-AKT Levels | p-ERK1/2 Levels | CDK4 Levels | CDK6 Levels |

| Control (DMSO) | 100% | 100% | 100% | 100% |

| DDO-5936 (10 µM) | Decreased | Decreased | Decreased | Decreased |

| DDO-5936 (25 µM) | Significantly Decreased | Significantly Decreased | Significantly Decreased | Significantly Decreased |

Table 3: Qualitative summary of the effect of DDO-5936 on key signaling proteins in HCT116 cells.[1][6]

Experimental Protocols

Cell Culture

HCT116 cells were cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.

Western Blot Analysis

-

Cell Treatment and Lysis: HCT116 cells were seeded in 6-well plates and treated with DDO-5936 (0, 10, and 25 µM) for 24 hours. After treatment, cells were washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration was determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

-

Antibody Incubation: The membrane was blocked with 5% non-fat milk in TBST for 1 hour at room temperature, followed by incubation with primary antibodies overnight at 4°C. Subsequently, the membrane was incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

-

Primary Antibodies: Antibodies against Cdc37, Hsp90, p-AKT, AKT, p-ERK1/2, ERK1/2, CDK2, CDK4, CDK6, p21, p27, cyclin D1, cyclin D3, and β-actin were used.[1]

Co-Immunoprecipitation (Co-IP)

-

Cell Treatment and Lysis: HCT116 cells were treated with DDO-5936 (5, 10, and 25 µM) for 24 hours. Cells were then lysed in a non-denaturing lysis buffer.

-

Immunoprecipitation: Cell lysates were pre-cleared with Protein A/G agarose beads. The supernatant was then incubated with an anti-Hsp90 or anti-Cdc37 antibody overnight at 4°C. Protein A/G agarose beads were added and incubated for another 4 hours.

-

Washing and Elution: The beads were washed extensively with lysis buffer. The immunoprecipitated protein complexes were eluted by boiling in SDS-PAGE loading buffer.

-

Western Blot Analysis: The eluted proteins were analyzed by Western blotting as described above, probing for Hsp90, Cdc37, and CDK4.[5]

Cell Cycle Analysis

-

Cell Treatment and Harvesting: HCT116 cells were treated with DDO-5936 (0, 10, and 25 µM) for 24 hours. Cells were then harvested by trypsinization and washed with PBS.

-

Fixation: Cells were fixed in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Fixed cells were washed and resuspended in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: The DNA content of the cells was analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases were determined using cell cycle analysis software.[1]

Conclusion

The preliminary studies of DDO-5936 in HCT116 cells reveal a promising anti-cancer agent with a distinct mechanism of action. By specifically disrupting the Hsp90-Cdc37 PPI, DDO-5936 leads to the degradation of key oncogenic kinases, resulting in G0/G1 cell cycle arrest and the inhibition of cell proliferation. These findings underscore the potential of targeting the Hsp90-co-chaperone interaction as a therapeutic strategy in colorectal cancer. Further in-depth studies, including in vivo efficacy and toxicity assessments, are warranted to fully elucidate the therapeutic potential of DDO-5936.

References

- 1. researchgate.net [researchgate.net]

- 2. Small-molecule inhibitor targeting the Hsp90-Cdc37 protein-protein interaction in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Apoptosis mechanisms induced by 15d-PMJ2 in HCT116 colon cancer cells: insights into CHOP10/TRB3/Akt signaling [frontiersin.org]

- 4. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for DDO-5936 in Cancer Cell Lines

Audience: Researchers, scientists, and drug development professionals.

Introduction

DDO-5936 is a small-molecule inhibitor that selectively targets the protein-protein interaction (PPI) between heat shock protein 90 (Hsp90) and its co-chaperone, cell division cycle 37 (Cdc37).[1][2][3] This interaction is crucial for the stability and function of numerous oncogenic client proteins, particularly kinases, which are often dysregulated in cancer.[4][5] By disrupting the Hsp90-Cdc37 complex, DDO-5936 leads to the selective degradation of these client kinases, resulting in cell cycle arrest and inhibition of cancer cell proliferation.[1][2][6] Unlike traditional Hsp90 inhibitors that target the ATPase activity, DDO-5936 offers a more specific mechanism of action.[7] These application notes provide detailed protocols for in vitro assays to evaluate the efficacy and mechanism of DDO-5936 in various cancer cell lines.

Data Presentation

Table 1: In Vitro Anti-proliferative Activity of DDO-5936 in Human Cancer Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of DDO-5936 in various human cancer cell lines, demonstrating its anti-proliferative activity. The IC₅₀ values are correlated with the expression levels of Hsp90 and Cdc37.[3]

| Cell Line | Cancer Type | IC₅₀ (µM) |

| HCT116 | Colorectal Carcinoma | 8.99 ± 1.21 |

| A549 | Lung Carcinoma | 55.74 |

| MCF-7 | Breast Adenocarcinoma | > 50 |

| SK-N-MC | Ewing's Sarcoma | Not specified |

| THP-1 | Acute Monocytic Leukemia | Not specified |

Note: The anti-proliferative activity of DDO-5936 is highly correlated with the expression levels of Hsp90 and Cdc37.[3]

Experimental Protocols

Cell Proliferation Assay (MTT Assay)

This protocol outlines the determination of cancer cell viability upon treatment with DDO-5936 using a colorimetric MTT assay.

Materials:

-

Cancer cell lines (e.g., HCT116, A549)

-

DDO-5936

-

Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.[8]

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

-

Prepare serial dilutions of DDO-5936 in complete growth medium.

-

After 24 hours, replace the medium with 100 µL of fresh medium containing various concentrations of DDO-5936 or DMSO as a vehicle control.

-

Incubate the cells for 72 hours.

-

Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[9]

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the IC₅₀ value by plotting the percentage of cell viability against the log concentration of DDO-5936.

Western Blot Analysis

This protocol describes the detection of changes in protein expression levels of key signaling molecules downstream of the Hsp90-Cdc37 interaction following DDO-5936 treatment.

Materials:

-

Cancer cell lines

-

DDO-5936

-

6-well plates

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Nitrocellulose or PVDF membranes

-

Primary antibodies (e.g., anti-Hsp90, anti-Cdc37, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-CDK4, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence substrate

-

Imaging system

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with various concentrations of DDO-5936 (e.g., 0, 5, 10, 25 µM) for 24 hours.[3]

-

Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Determine the protein concentration of the lysates using the BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescence substrate and an imaging system.

Co-Immunoprecipitation (Co-IP)

This protocol is for confirming the disruption of the Hsp90-Cdc37 interaction by DDO-5936 in cancer cells.

Materials:

-

Cancer cell lines (e.g., HCT116)

-

DDO-5936

-

Cell culture dishes

-

IP lysis buffer (non-denaturing)

-

Primary antibodies for immunoprecipitation (e.g., anti-Hsp90 or anti-Cdc37)

-

Protein A/G agarose beads

-

Primary antibodies for western blotting (e.g., anti-Hsp90, anti-Cdc37, anti-CDK4)

-

Wash buffer

Procedure:

-

Culture HCT116 cells and treat with increasing concentrations of DDO-5936 (e.g., 5, 10, 25 µM) for 24 hours.[3]

-

Lyse the cells with a non-denaturing IP lysis buffer.

-

Pre-clear the lysates by incubating with protein A/G agarose beads for 1 hour at 4°C.

-

Incubate the pre-cleared lysates with the immunoprecipitating antibody (e.g., anti-Hsp90) overnight at 4°C with gentle rotation.

-

Add protein A/G agarose beads and incubate for another 2-4 hours to capture the antibody-protein complexes.

-

Centrifuge to pellet the beads and wash them several times with wash buffer.

-

Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Analyze the eluted proteins by western blotting using antibodies against Hsp90, Cdc37, and CDK4.[3]

Cell Cycle Analysis by Flow Cytometry

This protocol details the analysis of cell cycle distribution in cancer cells treated with DDO-5936 using propidium iodide (PI) staining and flow cytometry.

Materials:

-

Cancer cell lines

-

DDO-5936

-

6-well plates

-

PBS

-

70% ice-cold ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with DDO-5936 for 24 or 48 hours.

-

Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing, then store at -20°C overnight.[10]

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution and incubate for 15-30 minutes at room temperature in the dark.[11]

-

Analyze the DNA content of the cells using a flow cytometer.

-

Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

References

- 1. Discovery of new Hsp90–Cdc37 protein–protein interaction inhibitors: in silico screening and optimization of anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Small-molecule inhibitor targeting the Hsp90-Cdc37 protein-protein interaction in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Disrupting the Hsp90–Cdc37 axis: a selective strategy for targeting oncogenic kinases in cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Silencing the cochaperone CDC37 destabilises kinase clients and sensitises cancer cells to HSP90 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Small-molecule inhibitor targeting the Hsp90-Cdc37 protein-protein interaction in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. goldbio.com [goldbio.com]

- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 10. Flow cytometric analysis of the cell cycle [bio-protocol.org]

- 11. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

Application Notes and Protocols: DDO-5936 in HCT116 Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the use of DDO-5936, a small-molecule inhibitor of the Hsp90-Cdc37 protein-protein interaction, in a human colorectal carcinoma HCT116 xenograft mouse model. This document outlines the mechanism of action, experimental procedures, and expected outcomes based on preclinical studies.

Introduction

DDO-5936 is a novel small-molecule inhibitor that targets the protein-protein interaction (PPI) between Hsp90 and its co-chaperone Cdc37.[1][2] This interaction is crucial for the stability and activity of numerous oncogenic kinases. By disrupting the Hsp90-Cdc37 complex, DDO-5936 leads to the selective degradation of Hsp90 client kinases, such as CDK4, resulting in cell cycle arrest and inhibition of tumor growth.[1][2][3] The HCT116 cell line, a model for human colorectal cancer, has demonstrated sensitivity to DDO-5936, making it a valuable tool for in vivo studies.[3][4][5]

Mechanism of Action

DDO-5936 binds to a unique site on Hsp90, distinct from the ATP-binding pocket targeted by traditional Hsp90 inhibitors.[1][2] This specific binding disrupts the interaction with Cdc37, a co-chaperone essential for the maturation and stability of a subset of Hsp90 client proteins, particularly kinases.[6] The subsequent degradation of these client kinases, including CDK4, leads to G0-G1 phase cell cycle arrest and a potent anti-proliferative effect in cancer cells.[2][6]

Signaling Pathway of DDO-5936 in HCT116 Cells

Caption: DDO-5936 signaling pathway in HCT116 cells.

Experimental Protocols

HCT116 Cell Culture

-

Cell Line: HCT116 (human colorectal carcinoma)

-

Culture Medium: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Subculture: Passage cells every 2-3 days or when they reach 80-90% confluency.

HCT116 Xenograft Model Establishment

-

Animal Model: Male BALB/c nude mice, 6-8 weeks old.

-

Cell Preparation: Harvest HCT116 cells during the logarithmic growth phase. Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 3 x 10^7 cells/mL.

-

Implantation: Subcutaneously inject 100 µL of the cell suspension (3 x 10^6 cells) into the right flank of each mouse.[7]

-

Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.

-

Treatment Initiation: Begin treatment when the average tumor volume reaches approximately 100-200 mm³.[7]

DDO-5936 Treatment Protocol

-

Drug Preparation: Prepare DDO-5936 in a vehicle solution suitable for intraperitoneal injection (e.g., DMSO and PEG300).

-

Dosing: Administer DDO-5936 via intraperitoneal injection once daily for 21 days.[3]

-

Treatment Groups:

-

Vehicle Control

-

DDO-5936 (50 mg/kg)

-

DDO-5936 (100 mg/kg)

-

-

Monitoring: Monitor animal body weight and tumor volume throughout the treatment period.[3]

-

Endpoint: At the end of the treatment period, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, western blotting, immunohistochemistry).

Experimental Workflow

Caption: HCT116 xenograft model and DDO-5936 treatment workflow.

Data Presentation

In Vivo Antitumor Efficacy of DDO-5936 in HCT116 Xenograft Model

| Treatment Group | Dose (mg/kg/day) | Administration Route | Treatment Duration (days) | Tumor Growth Inhibition (%) |

| Vehicle Control | - | Intraperitoneal | 21 | - |

| DDO-5936 | 50 | Intraperitoneal | 21 | Significant |

| DDO-5936 | 100 | Intraperitoneal | 21 | More Significant |

Note: Specific quantitative values for tumor growth inhibition should be determined from the primary experimental data.

Effect of DDO-5936 on Body Weight in HCT116 Xenograft-Bearing Mice

| Treatment Group | Dose (mg/kg/day) | Change in Body Weight |

| Vehicle Control | - | No significant change |

| DDO-5936 | 50 | Negligible effect[3] |

| DDO-5936 | 100 | Negligible effect[3] |

Expected Outcomes

-

DDO-5936 is expected to significantly inhibit the growth of HCT116 tumors in a dose-dependent manner.[3]

-

Treatment with DDO-5936 at doses of 50 and 100 mg/kg is not expected to cause a significant loss in the body weight of the mice, indicating good tolerability.[3]

-

Analysis of excised tumors is expected to show a reduction in the levels of Hsp90-Cdc37 client kinases, such as CDK4, confirming the on-target activity of DDO-5936 in vivo.[3]

Conclusion

The HCT116 xenograft model provides a robust platform for evaluating the in vivo efficacy of DDO-5936. The protocols outlined in these application notes offer a comprehensive guide for researchers to investigate the therapeutic potential of this novel Hsp90-Cdc37 PPI inhibitor in a preclinical setting. The expected outcomes highlight the promise of DDO-5936 as a potential therapeutic agent for colorectal cancer.

References

- 1. researchgate.net [researchgate.net]

- 2. Small-molecule inhibitor targeting the Hsp90-Cdc37 protein-protein interaction in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Small-molecule inhibitor targeting the Hsp90-Cdc37 protein-protein interaction in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. HCT116 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]

- 5. HCT116 Xenograft Model - Altogen Labs [altogenlabs.com]

- 6. researchgate.net [researchgate.net]

- 7. 2.11. The xenograft mouse model of HCT116 cells and patient‐derived xenograft mouse model [bio-protocol.org]

Application Notes and Protocols: Western Blot Analysis of DDO-5936-Treated Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

DDO-5936 is a small-molecule inhibitor that specifically targets the protein-protein interaction (PPI) between Heat Shock Protein 90 (Hsp90) and its co-chaperone, Cell Division Cycle 37 (Cdc37).[1][2][3][4] This interaction is crucial for the stability and activation of numerous oncogenic kinase clients.[5][6] By binding to a novel site on the N-terminus of Hsp90, DDO-5936 disrupts the Hsp90-Cdc37 chaperone cycle, leading to the selective degradation of these kinase clients.[1][4] This targeted mechanism makes DDO-5936 a promising agent in cancer research, particularly in colorectal cancer.[1][4] Western blot analysis is a fundamental technique to elucidate the molecular effects of DDO-5936 on cancer cells by examining the expression and phosphorylation status of key proteins in relevant signaling pathways.

Mechanism of Action

DDO-5936 functions by obstructing the binding of Cdc37 to Hsp90. This disruption prevents the proper folding and maturation of Hsp90-dependent kinases, leading to their ubiquitination and subsequent proteasomal degradation. Key downstream signaling pathways affected by DDO-5936 include the PI3K/Akt and MAPK/ERK pathways.[1] The inhibition of these pathways ultimately results in cell cycle arrest, primarily at the G0-G1 phase, and a reduction in cell proliferation.[1][4] A notable feature of DDO-5936 is its ability to selectively target kinase clients without inducing a heat shock response, a common side effect of Hsp90 inhibitors that target its ATPase activity.[5][7]

Data Presentation

The following tables summarize the dose-dependent effects of DDO-5936 on key protein levels in HCT116 cells after 24 hours of treatment, as determined by Western blot analysis.

Table 1: Effect of DDO-5936 on Hsp90-Cdc37 Interacting Proteins and Hsp70

| Treatment | Hsp90 | Cdc37 | p-Cdc37 | Hsp70 |

| Control (DMSO) | Stable | Stable | Stable | No significant change |

| DDO-5936 (1-40 µM) | Stable | Stable | Decreased | No significant change |

Data synthesized from multiple sources indicating DDO-5936 disrupts the Hsp90-Cdc37 interaction without altering the expression of Hsp90 or inducing Hsp70.[1][8]

Table 2: Effect of DDO-5936 on PI3K/Akt and MAPK/ERK Signaling Pathways

| Treatment | AKT | p-AKT | ERK1/2 | p-ERK1/2 |

| Control (DMSO) | Stable | Basal Level | Stable | Basal Level |

| DDO-5936 (10 µM) | Stable | Decreased | Stable | Decreased |

| DDO-5936 (25 µM) | Stable | Markedly Decreased | Stable | Markedly Decreased |

Treatment with DDO-5936 for 24 hours in HCT116 cells shows a dose-dependent decrease in the phosphorylation of AKT and ERK1/2, while total protein levels remain unchanged.[1][9]

Table 3: Effect of DDO-5936 on Cell Cycle Regulatory Proteins

| Treatment | CDK4 | CDK6 | Cyclin D1 | Cyclin D3 | p21 | p27 |

| Control (DMSO) | Basal Level | Basal Level | Basal Level | Basal Level | Basal Level | Basal Level |

| DDO-5936 (10 µM) | Decreased | Decreased | No significant change | No significant change | No significant change | No significant change |

| DDO-5936 (25 µM) | Markedly Decreased | Markedly Decreased | No significant change | No significant change | No significant change | No significant change |

DDO-5936 treatment for 24 hours in HCT116 cells leads to a dose-dependent reduction in the levels of CDK4 and CDK6.[1]

Table 4: Effect of DDO-5936 on Non-Kinase Hsp90 Client Proteins

| Treatment | GR | p-GR |

| Control (DMSO) | Stable | Stable |

| DDO-5936 (1-40 µM) | No significant change | No significant change |

DDO-5936 selectively affects kinase clients of Hsp90, with no significant impact on the non-kinase client, glucocorticoid receptor (GR), or its phosphorylated form.[1][10]

Experimental Protocols

Cell Culture and DDO-5936 Treatment

This protocol is based on methodologies used for HCT116 colorectal cancer cells.[1]

-

Cell Line: HCT116 (or other relevant cancer cell lines).

-

Culture Medium: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

-

DDO-5936 Preparation: Prepare a stock solution of DDO-5936 in DMSO.[2] Further dilute in culture medium to achieve the desired final concentrations (e.g., 0, 1, 5, 10, 20, 40 µM).[8]

-

Treatment Procedure:

-

Seed cells in appropriate culture plates (e.g., 6-well plates) and allow them to adhere and reach 70-80% confluency.

-

Remove the culture medium and replace it with fresh medium containing the desired concentrations of DDO-5936 or DMSO as a vehicle control.

-

Incubate the cells for the desired time period (e.g., 24 hours).[1]

-

Protein Extraction (Lysis)

-

After treatment, aspirate the culture medium and wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).

-

Add an appropriate volume of ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail to each well.

-

Scrape the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.

-

Incubate the lysate on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.

-

Transfer the supernatant (protein extract) to a new pre-chilled tube and store it at -80°C until further use.

Protein Quantification

-

Determine the protein concentration of each lysate using a standard protein assay method, such as the Bicinchoninic Acid (BCA) assay, according to the manufacturer's instructions.

-

Use the results to normalize the protein amounts for loading onto the SDS-PAGE gel.

SDS-PAGE and Western Blotting

-

Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

-

Gel Electrophoresis: Load the denatured protein samples into the wells of a polyacrylamide gel (e.g., 4-12% gradient gel) and run the electrophoresis until the dye front reaches the bottom of the gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., Hsp90, Cdc37, AKT, p-AKT, ERK1/2, p-ERK1/2, CDK4, CDK6, and a loading control like β-actin) overnight at 4°C with gentle agitation. Antibody dilutions should be optimized according to the manufacturer's recommendations.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (anti-rabbit or anti-mouse) for 1 hour at room temperature.

-

Washing: Repeat the washing step as described above.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.

Visualizations

Caption: Experimental workflow for Western blot analysis of DDO-5936-treated cells.

References

- 1. Small-molecule inhibitor targeting the Hsp90-Cdc37 protein-protein interaction in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DDO-5936 | HSP | TargetMol [targetmol.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Small-molecule inhibitor targeting the Hsp90-Cdc37 protein-protein interaction in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Disrupting the Hsp90–Cdc37 axis: a selective strategy for targeting oncogenic kinases in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Disrupting the Hsp90–Cdc37 axis: a selective strategy for targeting oncogenic kinases in cancer - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03137K [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols for Cell Viability Assays with DDO-5936 in Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

DDO-5936 is a small-molecule inhibitor that selectively targets the protein-protein interaction (PPI) between Heat Shock Protein 90 (Hsp90) and its co-chaperone, Cell Division Cycle 37 (Cdc37).[1][2][3] This interaction is crucial for the stability and activity of numerous oncogenic client proteins, particularly kinases. By disrupting the Hsp90-Cdc37 complex, DDO-5936 leads to the degradation of these client proteins, resulting in cell cycle arrest and inhibition of cancer cell proliferation.[1][3] These application notes provide detailed protocols for assessing the effects of DDO-5936 on cancer cell viability.

Mechanism of Action

DDO-5936 binds to a novel site on the N-terminal domain of Hsp90, involving the residue Glu47.[1][4][5] This binding event sterically hinders the interaction with Cdc37, leading to the selective degradation of Hsp90 client kinases such as CDK4 and CDK6.[1][2] This targeted degradation of key cell cycle regulators induces G0/G1 phase cell cycle arrest and subsequent inhibition of tumor growth, as demonstrated in colorectal cancer models.[1][4] Unlike traditional Hsp90 inhibitors that target the ATPase activity, DDO-5936's mechanism avoids the induction of a heat shock response, a common limitation of other Hsp90-targeting drugs.[4]

Data Presentation: In Vitro Efficacy of DDO-5936

The anti-proliferative activity of DDO-5936 has been evaluated in various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below. The sensitivity to DDO-5936 has been shown to correlate with the expression levels of Hsp90 and Cdc37.[2][6]

| Cell Line | Cancer Type | IC50 (µM) | Assay |

| HCT116 | Colorectal Carcinoma | 8.99 ± 1.21 | Not specified |

| HCT-116 | Colorectal Carcinoma | 10.24 | CCK8 assay (72 hrs)[7] |

| A549 | Lung Carcinoma | 55.74 | CCK8 assay (72 hrs)[7] |

| L02 | Normal Liver | > 50 | CCK8 assay (72 hrs)[7] |

| MCF-7 | Breast Cancer | > 50 | MTS assay |

| SK-N-MC | Ewing Sarcoma | > 50 | Not specified |

| THP-1 | Leukemia | > 50 | Not specified |

Experimental Protocols

Cell Viability Assay using a Fluorescent Dye (e.g., Calcein AM)

This protocol describes a method to determine cell viability by measuring the activity of intracellular esterases in living cells using Calcein AM, a fluorescent dye. Live cells with intact membranes will retain the fluorescent product, while dead cells will not.

Materials:

-

Cancer cell line of interest (e.g., HCT116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

96-well black, clear-bottom tissue culture plates

-

Calcein AM dye

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Fluorescence microplate reader (Excitation/Emission: ~490 nm/~520 nm)

-

CO2 incubator (37°C, 5% CO2)

Procedure:

-

Cell Seeding:

-

Harvest and count cells.

-

Seed cells in a 96-well black, clear-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of DDO-5936 in DMSO.

-

Prepare serial dilutions of DDO-5936 in complete medium to achieve the desired final concentrations. Include a vehicle control (DMSO-treated) and a no-treatment control.

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of DDO-5936 or the vehicle control.

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

-

Cell Viability Assessment:

-

Prepare a working solution of Calcein AM in PBS according to the manufacturer's instructions.

-

After the incubation period, remove the medium containing the compound.

-

Wash the cells gently with 100 µL of PBS.

-

Add 100 µL of the Calcein AM working solution to each well.

-

Incubate the plate for 30-60 minutes at 37°C, protected from light.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity using a microplate reader with excitation at ~490 nm and emission at ~525 nm.

-

-

Data Analysis:

-

Subtract the average fluorescence of the blank wells (medium only) from all other wells.

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control (100% viability).

-

Plot the percentage of cell viability against the log of the DDO-5936 concentration to determine the IC50 value.

-

Mandatory Visualizations

Caption: Signaling pathway of DDO-5936 action.

Caption: Experimental workflow for a cell viability assay.

References

- 1. researchgate.net [researchgate.net]

- 2. Small-molecule inhibitor targeting the Hsp90-Cdc37 protein-protein interaction in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Small-molecule inhibitor targeting the Hsp90-Cdc37 protein-protein interaction in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Disrupting the Hsp90–Cdc37 axis: a selective strategy for targeting oncogenic kinases in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. DDO-5936 | HSP | TargetMol [targetmol.com]

Application Notes and Protocols for In Vivo Delivery of DDO-5936

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vivo delivery of DDO-5936 in animal studies, specifically focusing on rodent models. The protocols are based on currently available data from preclinical studies.

Introduction to DDO-5936

DDO-5936 is a potent and specific small-molecule inhibitor of the Heat shock protein 90 (Hsp90) and Cell division cycle 37 (Cdc37) protein-protein interaction (PPI).[1][2][3] By disrupting this interaction, DDO-5936 selectively down-regulates Hsp90's kinase clients, leading to cell cycle arrest and inhibition of tumor growth.[2][4] It has shown efficacy in in vivo xenograft models of colorectal cancer.[2][4]

Chemical Properties:

| Property | Value | Reference |

| Molecular Formula | C25H29N5O4S | [1] |

| Molecular Weight | 495.59 g/mol | [1] |

| CAS Number | 2355377-13-6 | [1] |

| Appearance | White to yellow solid | [3] |

Solubility:

| Solvent | Solubility | Notes | Reference |

| DMSO | ≥ 6 mg/mL (12.11 mM) | Sonication is recommended for dissolution. | [1] |

| Acetonitrile | Slightly Soluble (0.1-1 mg/ml) | [5] | |

| Chloroform | Slightly Soluble (0.1-1 mg/ml) | [5] |

In Vivo Delivery Protocols

The following protocols are based on a study utilizing a nude mouse model with HCT116 tumor cell xenografts.[4]

Formulation Preparation

Due to its limited aqueous solubility, DDO-5936 requires a specific formulation for in vivo administration. A common formulation involves a co-solvent system.

Materials:

-

DDO-5936 powder

-

Dimethyl sulfoxide (DMSO), sterile

-

Polyethylene glycol 300 (PEG300), sterile

-

Tween-80, sterile

-

Saline (0.9% NaCl), sterile

Protocol for a 10 mg/mL Stock Solution in DMSO:

-

Aseptically weigh the required amount of DDO-5936 powder.

-

Add sterile DMSO to achieve a concentration of 10 mg/mL.

-

Sonicate the mixture until the DDO-5936 is completely dissolved.

Protocol for Final Dosing Formulation (Example for a 1.25 mg/mL solution): This protocol yields a clear solution suitable for injection.[3]

-

To 400 µL of sterile PEG300, add 100 µL of the 12.5 mg/mL DDO-5936 in DMSO stock solution.

-

Mix thoroughly by vortexing.

-

Add 50 µL of sterile Tween-80 and mix again.

-

Add 450 µL of sterile saline to bring the final volume to 1 mL.

-

Mix until a clear, homogeneous solution is formed.

Note: The final concentration of DMSO in this formulation is 10%. Researchers should always prepare a vehicle control group using the same formulation without DDO-5936.

Administration Route and Dosing

The established route of administration for DDO-5936 in mice is intraperitoneal (IP) injection.[4][6]

Animal Model: Nude mice bearing subcutaneous HCT116 tumor cell xenografts.[4]

Dosing Regimen:

Protocol for Intraperitoneal Injection:

-

Accurately weigh each animal to calculate the precise volume of the DDO-5936 formulation to be administered.

-

Gently restrain the mouse, exposing the abdominal area.

-

Insert a 25-27 gauge needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.

-

Inject the calculated volume of the DDO-5936 formulation or vehicle control.

-

Monitor the animals for any adverse reactions post-injection. Body weight should be monitored regularly as an indicator of tolerability.[4]

Pharmacokinetic and Pharmacodynamic Data

Pharmacokinetic (PK) and pharmacodynamic (PD) studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of DDO-5936 and its effect on the target.

Pharmacokinetic Parameters:

| Parameter | Plasma | Tumor Tissue | Reference |

| Half-life (t1/2) | 6.06 hours | 4.05 hours | [4] |

| Tmax | Not specified | Consistent with CDK4 reduction at 4 hours | [4] |

Note: This data indicates a moderate uptake and reasonable half-life of DDO-5936 in tumor tissue.[4]

Pharmacodynamic Evaluation:

In vivo, DDO-5936 has been shown to reduce the levels of Cyclin-dependent kinase 4 (CDK4), a downstream client of the Hsp90-Cdc37 complex, confirming target engagement in the tumor tissue.[4]

Visualized Workflows and Pathways

Signaling Pathway Inhibition by DDO-5936

Caption: DDO-5936 inhibits the Hsp90-Cdc37 interaction.

Experimental Workflow for In Vivo Study

Caption: Workflow for DDO-5936 in vivo animal studies.

References

- 1. DDO-5936 | HSP | TargetMol [targetmol.com]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Small-molecule inhibitor targeting the Hsp90-Cdc37 protein-protein interaction in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DDO-5936 | CAS 2355377-13-6 | Cayman Chemical | Biomol.com [biomol.com]

- 6. DDO-5936 | Hsp90-Cdc37 inhibitor | Probechem Biochemicals [probechem.com]

Application Note: DDO-5936 Induces G0/G1 Cell Cycle Arrest in Cancer Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction

DDO-5936 is a novel small-molecule inhibitor that disrupts the protein-protein interaction (PPI) between heat shock protein 90 (Hsp90) and its co-chaperone, cell division cycle 37 (Cdc37)[1][2][3][4]. This interaction is critical for the stability and activity of numerous oncogenic kinases. By binding to a unique site on Hsp90, DDO-5936 selectively triggers the degradation of Hsp90 kinase clients, such as cyclin-dependent kinases (CDKs), leading to cell cycle arrest and inhibition of cancer cell proliferation[2][3][5][6]. This application note provides a detailed protocol for analyzing the cell cycle effects of DDO-5936 treatment using flow cytometry.

Mechanism of Action

DDO-5936 targets the Hsp90-Cdc37 PPI, a key interaction for the maturation and stabilization of a significant portion of the human kinome. Disruption of this complex by DDO-5936 leads to the selective degradation of Hsp90-dependent kinases. Notably, treatment with DDO-5936 results in a dose-dependent decrease in the levels of CDK2, CDK4, and CDK6, along with their regulatory partners, cyclin D1 and cyclin D3. Concurrently, an increase in the expression of the CDK inhibitors p21 and p27 is observed[5]. This targeted degradation of key cell cycle kinases ultimately leads to a robust G0/G1 phase cell cycle arrest[3][5].

Quantitative Data Summary

The following table summarizes the effect of DDO-5936 on the cell cycle distribution of HCT116 cells after 24 hours of treatment. Data is presented as the percentage of cells in each phase of the cell cycle.

| Treatment Group | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| Control (DMSO) | 48.5 | 35.2 | 16.3 |

| DDO-5936 (10 µM) | 62.3 | 25.1 | 12.6 |

| DDO-5936 (25 µM) | 75.8 | 15.4 | 8.8 |

Data is representative of findings reported in studies on HCT116 cells.[5]

Experimental Protocols

Protocol 1: Cell Treatment with DDO-5936

This protocol describes the treatment of a cancer cell line (e.g., HCT116) with DDO-5936 prior to cell cycle analysis.

Materials:

-

Cancer cell line (e.g., HCT116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

DDO-5936 (stock solution in DMSO)

-

DMSO (vehicle control)

-

6-well tissue culture plates

-

Incubator (37°C, 5% CO2)

Procedure:

-

Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.

-

Allow cells to attach and grow overnight in a 37°C, 5% CO2 incubator.

-

Prepare working concentrations of DDO-5936 by diluting the stock solution in a complete culture medium. Prepare a vehicle control with the same final concentration of DMSO.

-

Remove the medium from the cells and replace it with the medium containing the desired concentrations of DDO-5936 or the DMSO vehicle control.

-

Incubate the cells for the desired treatment duration (e.g., 24 hours).

Protocol 2: Cell Cycle Analysis by Flow Cytometry using Propidium Iodide (PI) Staining

This protocol details the preparation of DDO-5936-treated cells for cell cycle analysis using PI staining and flow cytometry.[7]

Materials:

-

DDO-5936 treated and control cells from Protocol 1

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Propidium Iodide (PI) staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS)[7][8]

-

Flow cytometry tubes

-

Centrifuge

-

Flow cytometer

Procedure:

-

Cell Harvesting:

-

Aspirate the medium from the wells.

-

Wash the cells once with PBS.

-

Add trypsin-EDTA to detach the cells.

-

Once detached, add complete medium to neutralize the trypsin and transfer the cell suspension to a centrifuge tube.

-

Centrifuge the cells at 300 x g for 5 minutes.[7]

-

Discard the supernatant.

-

-

Fixation:

-

Staining:

-

Centrifuge the fixed cells at a higher speed (e.g., 500 x g) for 5 minutes.[7]

-

Carefully discard the supernatant.

-

Wash the cell pellet twice with PBS.[7]

-

Resuspend the cell pellet in 450 µL of PI/RNase A staining solution.[7][8]

-

Incubate at room temperature for 15-30 minutes, protected from light.[9]

-

-

Flow Cytometry Analysis:

-

Transfer the stained cells to flow cytometry tubes.

-

Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.[7]

-

Use a linear scale for the PI signal (e.g., FL2-A).

-

Gate on the single-cell population to exclude doublets and aggregates.[8]

-

Use the instrument's software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle based on DNA content.

-

Visualizations

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Small-molecule inhibitor targeting the Hsp90-Cdc37 protein-protein interaction in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Small-molecule inhibitor targeting the Hsp90-Cdc37 protein-protein interaction in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Disrupting the Hsp90–Cdc37 axis: a selective strategy for targeting oncogenic kinases in cancer - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03137K [pubs.rsc.org]

- 7. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 8. ucl.ac.uk [ucl.ac.uk]

- 9. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]

Troubleshooting & Optimization

Potential off-target effects of DDO-5936 in cancer cells

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing DDO-5936 in cancer cell studies. The information is designed to address potential issues and clarify the experimental basis for the observed effects of this Hsp90-Cdc37 protein-protein interaction (PPI) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for DDO-5936?

A1: DDO-5936 is a small-molecule inhibitor that selectively disrupts the protein-protein interaction between Heat shock protein 90 (Hsp90) and its co-chaperone, Cell division cycle 37 (Cdc37).[1][2][3][4] It achieves this by binding to a previously unrecognized site on the N-terminal domain of Hsp90, involving critical residues such as Glu47 and Gln133.[5][6] This binding sterically hinders the association of Cdc37 with Hsp90, leading to the selective degradation of Hsp90's kinase clients.[1][2][3]

Q2: How does DDO-5936 differ from traditional Hsp90 inhibitors?

A2: Traditional Hsp90 inhibitors typically target the ATPase domain of Hsp90, which is essential for the chaperone's function with all its client proteins. This broad inhibition often leads to off-target effects and the induction of a heat shock response.[7] In contrast, DDO-5936 does not inhibit the ATPase activity of Hsp90.[1][5] Its targeted disruption of the Hsp90-Cdc37 interaction provides selectivity for kinase clients, thereby avoiding the heat shock response and demonstrating minimal systemic toxicity in preclinical models.[5][8]

Q3: What are the expected on-target effects of DDO-5936 in cancer cells?

A3: The primary on-target effects of DDO-5936 include the selective downregulation of Hsp90 kinase clients, such as CDK4, CDK6, p-AKT, and p-ERK1/2.[1][5] This leads to cell cycle arrest, typically at the G0/G1 phase, and subsequent inhibition of cancer cell proliferation.[1][2][3] The antiproliferative potency of DDO-5936 is strongly correlated with the expression levels of Hsp90 and Cdc37 in the cancer cells.[1][7]

Q4: Are there any known off-target effects of DDO-5936?

A4: Current research suggests that DDO-5936 has a favorable safety profile with minimal off-target effects.[4] A key advantage is that it does not induce the cytoprotective heat shock response, a common off-target effect of ATPase-targeting Hsp90 inhibitors.[5][8] Studies in xenograft models have shown it to be well-tolerated with no serious weight loss observed.[4][9] It also does not significantly affect non-kinase Hsp90 clients, such as the glucocorticoid receptor (GR).[7]

Troubleshooting Guides

Problem 1: No significant anti-proliferative effect observed after DDO-5936 treatment.

-

Possible Cause 1: Low expression of Hsp90 or Cdc37 in the cancer cell line. The efficacy of DDO-5936 is highly correlated with the expression levels of its targets.[1][7]

-

Troubleshooting Step: Profile the expression levels of Hsp90 and Cdc37 in your cell line of interest using Western blotting or qPCR. Compare these levels to responsive cell lines, such as HCT116.

-

-

Possible Cause 2: Suboptimal drug concentration or treatment duration.

-

Troubleshooting Step: Perform a dose-response study to determine the IC50 value for your specific cell line. A typical starting point for dose-response experiments is a range from 1 µM to 40 µM.[7] Also, consider a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment duration.

-

-

Possible Cause 3: Poor compound solubility.

Problem 2: Inconsistent results in downstream signaling pathway analysis (e.g., Western blotting for p-AKT, CDK4).

-

Possible Cause 1: Timing of analysis. The degradation of client kinases is a time-dependent process.

-

Troubleshooting Step: Perform a time-course experiment (e.g., 4, 8, 12, 24 hours) after DDO-5936 treatment to determine the optimal time point for observing the maximal degradation of specific client proteins.[1]

-

-

Possible Cause 2: Cell line-specific differences in kinase dependency.

-

Troubleshooting Step: The reliance on specific Hsp90-Cdc37 client kinases can vary between different cancer cell lines. Confirm the dependency of your cell line on the kinases you are probing.

-

-

Possible Cause 3: Issues with antibody quality or experimental technique.

-

Troubleshooting Step: Validate your antibodies for specificity and sensitivity. Ensure consistent protein loading and transfer efficiency in your Western blotting protocol. Use appropriate positive and negative controls.

-

Quantitative Data Summary

Table 1: Antiproliferative Activity of DDO-5936 in HCT116 Cells

| Parameter | Value | Reference |

| IC50 | 8.99 ± 1.21 µM | [1][5] |

Table 2: Effect of DDO-5936 on Hsp90 ATPase Activity

| Parameter | Value | Reference |

| IC50 | > 100 µM | [5][8] |

Experimental Protocols

1. Co-Immunoprecipitation (Co-IP) to Assess Hsp90-Cdc37 Interaction

-

Objective: To determine if DDO-5936 disrupts the interaction between Hsp90 and Cdc37 in cells.

-

Methodology:

-

Culture HCT116 cells to 70-80% confluency.

-

Treat cells with DMSO (vehicle control) or increasing concentrations of DDO-5936 (e.g., 5, 10, 25 µM) for 24 hours.[7]

-

Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

-

Pre-clear the lysates with protein A/G agarose beads.

-

Incubate the pre-cleared lysates with an anti-Hsp90 antibody overnight at 4°C with gentle rotation.

-

Add protein A/G agarose beads to pull down the Hsp90-containing protein complexes.

-

Wash the beads extensively with lysis buffer.

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Analyze the eluted proteins by Western blotting using antibodies against Hsp90, Cdc37, and a client kinase like CDK4.[7] A decrease in the amount of Cdc37 and CDK4 co-precipitated with Hsp90 in the DDO-5936-treated samples indicates disruption of the interaction.

-

2. Western Blot Analysis of Hsp90 Client Proteins

-

Objective: To evaluate the effect of DDO-5936 on the expression levels of Hsp90 kinase and non-kinase clients.

-

Methodology:

-

Seed HCT116 cells and allow them to adhere overnight.

-

Treat the cells with a range of DDO-5936 concentrations (e.g., 0, 1, 5, 10, 20, 40 µM) for 24 hours.[7]

-

Harvest the cells and prepare whole-cell lysates using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

-